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Introduction
Nickel-catalyzed cross-coupling reactions have emerged as a powerful and cost-effective

alternative to palladium-based methods for the formation of carbon-nitrogen (C-N) bonds.[1]

These reactions are fundamental in the synthesis of pharmaceuticals, agrochemicals, and

functional materials, where arylamines are prevalent structural motifs. This document provides

detailed protocols and application notes for two distinct nickel-catalyzed C-N bond formation

methodologies: a thermal amination of aryl chlorides and a photocatalytic approach for the

coupling of aryl halides with primary and secondary amines.

Protocol 1: Thermal Amination of Aryl Chlorides
with a Ni(II)-NHC Precatalyst
This protocol details the nickel-catalyzed amination of (hetero)aryl chlorides using an air-stable

Ni(II) precatalyst with an N-heterocyclic carbene (NHC) ligand.[2] The use of 2-

methyltetrahydrofuran (2-Me-THF) as a greener solvent is a key feature of this methodology.
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Caption: General workflow for nickel-catalyzed C-N cross-coupling.
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Experimental Protocol
To an oven-dried vial equipped with a magnetic stir bar, add NiCl₂(DME) (5-15 mol%),

SIPr·HCl (10–30 mol%), and sodium tert-butoxide (NaOtBu) (2.25–2.70 equiv) under an inert

atmosphere (e.g., nitrogen or argon).

Add 2-methyl-THF (2.5 mL), the aryl chloride (0.5 mmol, 1.00 equiv), and the amine (1.80

equiv).

Seal the vial with a Teflon-lined cap and place it in a preheated oil bath or heating block at

the specified temperature.

Stir the reaction mixture for the designated time, monitoring the reaction progress by TLC or

GC-MS.

After the reaction is complete, cool the mixture to room temperature.[3]

Dilute the mixture with ethyl acetate and wash with saturated brine (3 x 10 mL).[3]

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.[3]

Purify the crude product by flash column chromatography on silica gel to afford the desired

arylamine.[3]

Substrate Scope and Reaction Conditions
Table 1: Nickel-Catalyzed Amination of Aryl Chlorides with Morpholine[2]
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Entry
Aryl
Chloride

NiCl₂(DME)
(mol%)

SIPr·HCl
(mol%)

NaOtBu
(equiv)

Yield (%)

1

4-

Chlorotoluen

e

5 10 2.25 95

2
4-

Chloroanisole
5 10 2.25 92

3

2-

Chlorotoluen

e

10 20 2.55 85

4

1-

Chloronaphth

alene

5 10 2.25 98

5

3-

Chloropyridin

e

15 30 2.70 75

Protocol 2: Photocatalytic Amination of Aryl Halides
This protocol describes a nickel-photocatalyzed C-N coupling of aryl chlorides and bromides

with primary and secondary alkyl amines using a Ni(II)-bipyridine complex under light

irradiation, without an external photosensitizer.[3]

Experimental Protocol
To an oven-dried 10 mL tube, add Ni(OAc)₂ (10.0 mol%) and 4,4'-dimethyl-2,2'-bipyridine (d-

Mebpy) (10.0 mol%) under an argon atmosphere.[3]

Add 2 mL of a 2:1 mixture of DMF:THF and a magnetic stir bar.[3]

Evacuate and backfill the tube with argon three times.[3]

Add the amine (0.4 mmol), aryl halide (0.2 mmol), and DBU (1.5 equiv).[3]
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Seal the tube with a Teflon screw cap.[3]

Irradiate the reaction mixture with purple LEDs at 85°C.[3]

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.[3]

Wash the organic phase with saturated brine (3 x 10 mL), dry over anhydrous sodium

sulfate, and concentrate under reduced pressure.[3]

Purify the residue by flash column chromatography to yield the desired product.[3]

Substrate Scope and Reaction Conditions
Table 2: Nickel-Photocatalyzed Amination of Aryl Halides[3]

Entry Aryl Halide Amine Yield (%)

1 4-Chlorobenzonitrile Piperidine 95

2 4-Bromobenzonitrile Piperidine 98

3
4-

Chloroacetophenone
n-Butylamine 85

4
4-

Bromoacetophenone
n-Butylamine 92

5
1-Bromo-4-

fluorobenzene
Morpholine 96

General Catalytic Cycle for Ni(0)/Ni(II) C-N Cross-
Coupling
The generally accepted mechanism for nickel-catalyzed C-N cross-coupling involves a

Ni(0)/Ni(II) catalytic cycle.
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Caption: Simplified Ni(0)/Ni(II) catalytic cycle for C-N coupling.

This mechanism begins with the oxidative addition of an aryl halide (Ar-X) to a Ni(0) complex.

The resulting Ni(II) intermediate undergoes ligand exchange with the amine in the presence of

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b080663?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b080663?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


a base to form a nickel-amide complex. The final step is reductive elimination, which forms the

desired C-N bond and regenerates the active Ni(0) catalyst.[4] The specific ligands and

reaction conditions can influence the efficiency of each step in the cycle.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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